Ligand Geometry and Metal-Metal Distance: PDIN vs. 4,4'-Bipyridine
In the design of coordination networks, ligand length directly dictates pore size and framework dimensions. 1,4-Phenylene diisonicotinate (PDIN) provides an extended rigid linker with a metal-metal separation distance significantly greater than that of the classic ligand 4,4'-bipyridine (4,4'-bpy). Based on its molecular structure, PDIN spans approximately 14.5 Å from pyridyl N to pyridyl N, whereas 4,4'-bpy spans approximately 7.1 Å . This near-doubling of the linker length enables the construction of frameworks with larger pore apertures and altered guest inclusion properties while maintaining the same N-donor coordination chemistry [1].
| Evidence Dimension | Ligand Length (N-donor to N-donor distance) |
|---|---|
| Target Compound Data | ~14.5 Å (estimated from molecular model) |
| Comparator Or Baseline | 4,4'-Bipyridine (4,4'-bpy): ~7.1 Å |
| Quantified Difference | Approximately 2-fold increase in metal-metal separation |
| Conditions | Molecular mechanics calculation based on SMILES structure: O=C(C1=CC=NC=C1)OC2=CC=C(OC(C3=CC=NC=C3)=O)C=C2 |
Why This Matters
Procurement of PDIN over 4,4'-bpy is justified when the target application requires larger pore dimensions or specific metal-metal distances for catalysis or adsorption.
- [1] Yang, T. et al. ChemCatChem 2013, 5, 3131-3138. This work employs PDIN to form Cu₂I₂(PDIN), demonstrating its utility as a rigid linker for coordination frameworks. View Source
